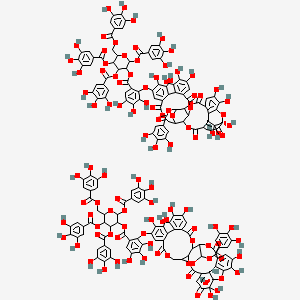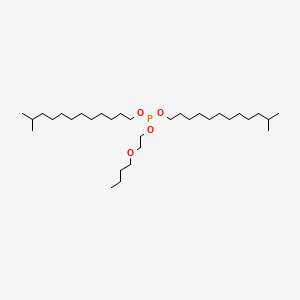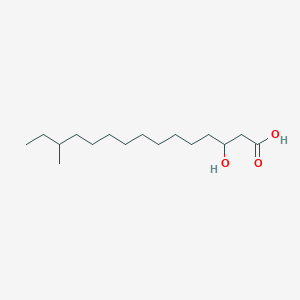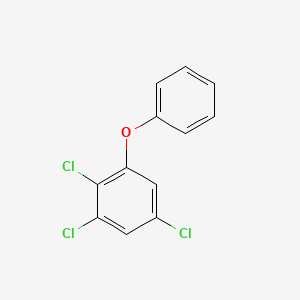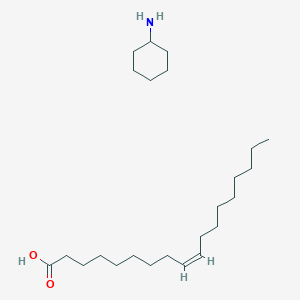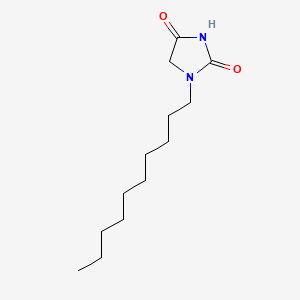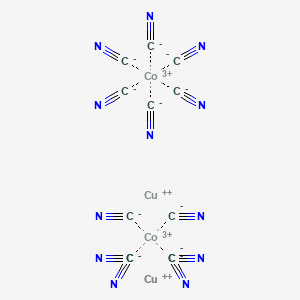
3-Methylundecanonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylundecanonitrile is an organic compound with the chemical formula C12H23N. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is used in various chemical processes and has applications in different fields, including chemistry and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylundecanonitrile typically involves the reaction of 3-methylundecanoic acid with a dehydrating agent to form the nitrile. Common dehydrating agents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the nitrile .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as metal oxides, can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylundecanonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylundecanonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules
Mecanismo De Acción
The mechanism of action of 3-Methylundecanonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylundecanoic acid: The precursor to 3-Methylundecanonitrile, differing by the presence of a carboxylic acid group instead of a nitrile group.
3-Methylundecanol: An alcohol derivative with a hydroxyl group (-OH) instead of a nitrile group.
3-Methylundecanal: An aldehyde derivative with a formyl group (-CHO) instead of a nitrile group.
Uniqueness
This compound is unique due to its nitrile group, which imparts different reactivity and properties compared to its similar compounds. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
85351-06-0 |
|---|---|
Fórmula molecular |
C12H23N |
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
3-methylundecanenitrile |
InChI |
InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-12(2)10-11-13/h12H,3-10H2,1-2H3 |
Clave InChI |
YBGLYNKRMUZVLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


